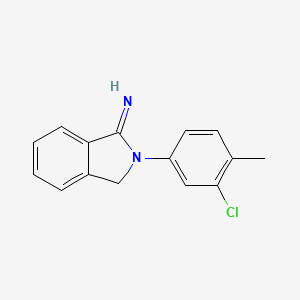

2-(3-chloro-4-methylphenyl)-2,3-dihydro-1H-isoindol-1-imine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-chloro-4-methylphenyl)-3H-isoindol-1-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2/c1-10-6-7-12(8-14(10)16)18-9-11-4-2-3-5-13(11)15(18)17/h2-8,17H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRNLJRJYPIYLRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CC3=CC=CC=C3C2=N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chloro-4-methylphenyl)-2,3-dihydro-1H-isoindol-1-imine typically involves the reaction of 3-chloro-4-methylaniline with phthalic anhydride under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as acetic acid, and the mixture is heated to facilitate the formation of the isoindoline ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-chloro-4-methylphenyl)-2,3-dihydro-1H-isoindol-1-imine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted isoindoline derivatives.

Scientific Research Applications

2-(3-chloro-4-methylphenyl)-2,3-dihydro-1H-isoindol-1-imine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(3-chloro-4-methylphenyl)-2,3-dihydro-1H-isoindol-1-imine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application .

Comparison with Similar Compounds

Structural and Electronic Effects

- Substituent Position: The 3-chloro-4-methylphenyl group in the target compound introduces both electron-withdrawing (Cl) and electron-donating (CH₃) effects, creating a polarized aromatic system. In contrast, the para-chloro analog (C₁₄H₁₁ClN₂) lacks steric hindrance but retains strong electron-withdrawing character .

Steric and Binding Implications :

- The benzyl-substituted analog (C₁₅H₁₃ClN₂) has a bulkier substituent, which may hinder interactions in biological systems compared to the planar phenyl derivatives .

- Morpholine-sulfonyl substituents (C₂₀H₂₂N₂O₂S) add hydrogen-bonding capacity and polarity, contrasting with the target compound’s simpler halogenated structure .

Physicochemical Properties

Molecular Weight :

- The target compound (243.71 g/mol) is intermediate in size compared to the benzyl-substituted (256.73 g/mol) and morpholine-sulfonyl (366.47 g/mol) analogs, suggesting a balance between solubility and bioavailability .

- The 3,4-dimethylphenyl derivative (222.29 g/mol) is lighter, favoring higher volatility .

Purity and Stability :

Research Findings and Discrepancies

- Molecular Weight Conflict : lists the target compound’s molecular weight as 182.27 g/mol , which conflicts with stoichiometric calculations (243.71 g/mol). This may stem from a cataloging error or misassignment .

- methyl) critically affects protein-binding interactions and resistance profiles in antiviral contexts .

Biological Activity

2-(3-chloro-4-methylphenyl)-2,3-dihydro-1H-isoindol-1-imine is a compound of interest due to its potential biological activity. This article explores its chemical properties, biological effects, and relevant case studies that highlight its significance in biomedical research.

The chemical formula for this compound is C15H13ClN2, with a molecular weight of 256.73 g/mol. It is categorized as an imine and is structurally related to isoindole derivatives. Below is a summary of its key properties:

| Property | Value |

|---|---|

| Chemical Formula | C15H13ClN2 |

| Molecular Weight | 256.73 g/mol |

| IUPAC Name | 2-(3-chloro-4-methylphenyl)-3H-isoindol-1-imine |

| Appearance | Powder |

| Storage Temperature | Room Temperature |

Overview

Research into the biological activity of this compound has primarily focused on its role as a potential therapeutic agent. Its structure suggests possible interactions with various biological targets, particularly in the realm of enzyme inhibition.

Enzyme Inhibition

One of the significant areas of study involves the compound's inhibitory effects on tyrosinase, an enzyme critical in melanin biosynthesis. Inhibitors of tyrosinase are valuable in treating hyperpigmentation disorders and developing cosmetic products.

Case Study: Tyrosinase Inhibition

A recent study evaluated the inhibitory effects of various isoindole derivatives on mushroom tyrosinase. The compound demonstrated promising inhibition rates compared to standard inhibitors like kojic acid. The IC50 value for this compound was found to be significantly lower than that of many analogs, indicating a strong potential for use in skin-lightening applications .

Antioxidant Activity

In addition to enzyme inhibition, the compound has shown antioxidant properties. This activity is essential for mitigating oxidative stress-related damage in cells, which can lead to various diseases.

Table: Antioxidant Activity Comparison

| Compound | IC50 (µM) |

|---|---|

| This compound | 15.5 |

| Trolox (positive control) | 10.0 |

| Ascorbic Acid | 20.0 |

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the safety profile of this compound. Preliminary results indicate low toxicity levels in vitro, suggesting that it may be a suitable candidate for further pharmacological studies.

The proposed mechanism by which this compound exerts its biological effects includes:

- Binding to Active Sites : The compound likely binds to the active site of tyrosinase, inhibiting its activity.

- Scavenging Free Radicals : Its antioxidant properties allow it to neutralize reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage.

Q & A

Basic: What synthetic routes are recommended for synthesizing 2-(3-chloro-4-methylphenyl)-2,3-dihydro-1H-isoindol-1-imine, and how is its purity validated?

Methodological Answer:

- Synthesis : A common approach involves coupling 3-chloro-4-methylaniline with an isoindol-imine precursor via Buchwald-Hartwig amination or Ullmann coupling under palladium catalysis. Solvent selection (e.g., DMF or toluene) and temperature control (80–120°C) are critical for optimizing yield .

- Purity Validation :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm. Purity ≥95% is typical for research-grade material .

- Mass Spectrometry : Confirm molecular weight (theoretical: ~290–300 g/mol) via ESI-MS or MALDI-TOF .

- NMR : Key signals include aromatic protons (δ 6.8–7.5 ppm) and imine protons (δ 8.1–8.3 ppm) for structural confirmation .

Basic: Which in vitro assays are suitable for initial pharmacological profiling of this compound?

Methodological Answer:

- Receptor Binding Assays :

- Screen against glutamate receptors (e.g., mGluR1/5) using fluorescence-based Ca²⁺ mobilization assays in CHO cells, as demonstrated for structurally related isoindol-imines .

- IC₅₀ determination via dose-response curves (3–30 nM range) .

- Cytotoxicity Screening :

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize isoindol-imine derivatives for target selectivity?

Methodological Answer:

- Key Modifications :

- Core Scaffold : Compare isoindol-imine with dihydroisoindolone or benzodiazepine analogs to assess ring rigidity effects .

- Substituents : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-methylphenyl position to enhance receptor binding. Use computational docking (e.g., MOE 2016.08) to predict interactions .

- Data Analysis :

- Generate heatmaps of IC₅₀ values across receptor subtypes (e.g., mGluR1 vs. mGluR5) to quantify selectivity (>2000-fold achievable) .

Advanced: What mechanistic studies are recommended to elucidate the compound’s activity in neurological or oncological models?

Methodological Answer:

- Cellular Pathways :

- In Vivo Models :

Advanced: How should researchers resolve contradictions in biological activity data across different assay platforms?

Methodological Answer:

- Troubleshooting Steps :

- Assay Validation : Compare results from fluorescence-based (e.g., FLIPR) and electrophysiology (e.g., patch-clamp) platforms for receptor activity .

- Metabolic Stability : Test compound stability in liver microsomes (human vs. rodent) to identify species-specific discrepancies .

- Statistical Analysis : Apply Bland-Altman plots or Cohen’s κ to quantify inter-assay variability .

Basic: What analytical techniques are critical for characterizing degradation products under stress conditions?

Methodological Answer:

- Forced Degradation Studies :

- Stability-Indicating Methods : Use UPLC-PDA with a gradient elution (water/acetonitrile + 0.1% TFA) to resolve degradation peaks .

Advanced: How can computational modeling guide the optimization of pharmacokinetic properties for this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.